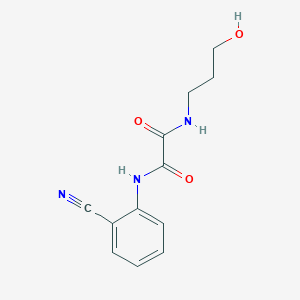
N1-(2-氰基苯基)-N2-(3-羟丙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is an organic compound with a complex structure that includes both a cyanophenyl group and a hydroxypropyl group
科学研究应用
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to prevent side reactions.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N1-(2-cyanophenyl)-N2-(3-oxopropyl)oxalamide.
Reduction: Formation of N1-(2-aminophenyl)-N2-(3-hydroxypropyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism by which N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the hydroxypropyl group can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N1-(2-cyanophenyl)-N2-(3-hydroxyethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-hydroxybutyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)malonamide
Uniqueness
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group provides enhanced solubility, while the cyanophenyl group offers potential for various chemical modifications.
属性
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPAGALAZEXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)
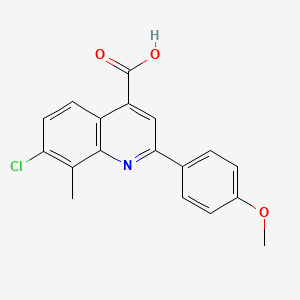
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)
![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)
![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![N-[(2-chlorophenyl)methyl]-2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)acetamide](/img/structure/B2465248.png)
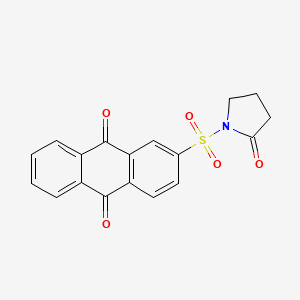
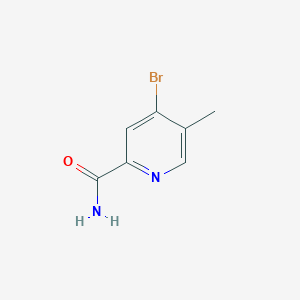
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)
![2-(benzylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2465258.png)
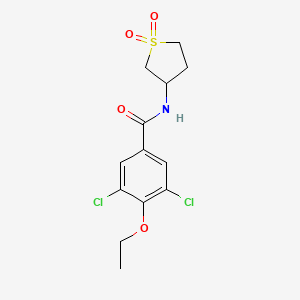
![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)
